molecular formula C27H24N2 B8202138 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine

Cat. No.: B8202138
M. Wt: 376.5 g/mol
InChI Key: OZANGHRJXVCOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine typically involves the reaction of 9,9-dimethylfluorene with aniline derivatives under specific conditions. One common method includes the use of palladium-catalyzed amination reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine involves its ability to transport holes in optoelectronic devices. It interacts with the electronic states of the device, facilitating the movement of charge carriers. This process is crucial for the efficiency of devices like OLEDs and QD-LEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which provides high thermal stability and efficient hole transport capabilities. These properties make it particularly suitable for use in advanced optoelectronic applications .

Properties

IUPAC Name

9,9-dimethyl-2-N,7-N-diphenylfluorene-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2/c1-27(2)25-17-21(28-19-9-5-3-6-10-19)13-15-23(25)24-16-14-22(18-26(24)27)29-20-11-7-4-8-12-20/h3-18,28-29H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZANGHRJXVCOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)NC3=CC=CC=C3)C4=C1C=C(C=C4)NC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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